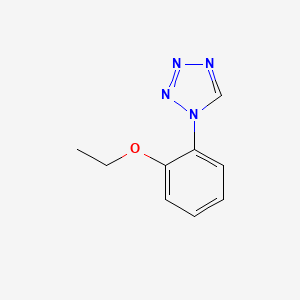

1-(2-ethoxyphenyl)-1H-tetrazole

Overview

Description

1-(2-Ethoxyphenyl)-1H-tetrazole is an organic compound belonging to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom

Mechanism of Action

Target of Action

The primary targets of 1-(2-ethoxyphenyl)-1H-tetrazole are yet to be definitively identified . .

Mode of Action

It’s plausible that it may interact with its targets in a manner similar to related compounds, potentially involving binding to active sites or allosteric modulation .

Pharmacokinetics

Similar compounds have been found to undergo various metabolic transformations, which could impact the bioavailability and pharmacokinetic profile of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability, its interaction with targets, and its overall efficacy.

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-1H-tetrazole typically involves the reaction of 2-ethoxyphenylhydrazine with sodium azide under acidic conditions. This reaction leads to the formation of the tetrazole ring. The process can be summarized as follows:

Starting Materials: 2-ethoxyphenylhydrazine and sodium azide.

Reaction Conditions: Acidic medium, typically using hydrochloric acid.

Procedure: The 2-ethoxyphenylhydrazine is dissolved in an acidic solution, followed by the addition of sodium azide. The mixture is then heated to promote the formation of the tetrazole ring.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-ethoxyphenyl)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-ethoxyphenyl)-1H-tetrazole has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

1-(2-ethoxyphenyl)-1H-tetrazole can be compared with other tetrazole derivatives, such as:

1-phenyl-1H-tetrazole: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

1-(4-methoxyphenyl)-1H-tetrazole: Contains a methoxy group instead of an ethoxy group, leading to variations in its biological activity and applications.

1-(2-chlorophenyl)-1H-tetrazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Ethoxyphenyl)-1H-tetrazole is a heterocyclic compound characterized by a tetrazole ring and an ethoxy-substituted phenyl group. Despite limited specific research on this compound, tetrazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the available data on the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

Structural Overview

The structure of this compound consists of:

- Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom.

- Ethoxy Group : Attached to the phenyl ring at the second carbon position.

This unique arrangement may contribute to its biological activity by allowing various interactions with biological targets.

Antimicrobial Properties

Tetrazole derivatives have shown significant antimicrobial activity. Although specific studies on this compound are scarce, related tetrazoles have demonstrated efficacy against various bacterial strains. For example:

- In a study involving 5-substituted 1H-tetrazoles, several compounds exhibited antibacterial activity against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.8 to 3.2 µg/mL .

- The structural characteristics of tetrazoles often influence their interaction with bacterial enzymes or membranes, suggesting that this compound may also possess similar properties.

Anticancer Activity

Research on tetrazoles has also indicated potential anticancer properties. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed and synthesized, showing notable potency against various cancer cell lines such as SGC-7901 and A549. These compounds acted as microtubule destabilizers, inhibiting tubulin polymerization . While direct studies on this compound are lacking, its structural similarity to effective anticancer agents suggests it may warrant further investigation in this area.

Synthesis and Evaluation

The synthesis of tetrazoles often involves methods such as microwave-assisted reactions or cycloaddition techniques. For example:

- A study demonstrated the synthesis of various 5-substituted 1H-tetrazoles using nitrile derivatives under optimized conditions, yielding compounds with promising biological activities .

| Compound | Yield (%) | Antimicrobial Activity |

|---|---|---|

| Compound A | 85 | Active against E. coli |

| Compound B | 90 | Active against B. cereus |

| Compound C | 75 | Active against P. aeruginosa |

This table illustrates the potential for synthesizing new analogs of this compound that could exhibit enhanced biological activities.

Future Directions

Given the preliminary findings related to similar tetrazole compounds, future research should focus on:

- In Vitro Studies : Conducting detailed studies to evaluate the antimicrobial and anticancer properties of this compound.

- Mechanistic Investigations : Understanding the mechanism of action through molecular docking studies and enzyme inhibition assays.

- Safety Assessments : Evaluating the toxicity profile and safety parameters for potential therapeutic applications.

Properties

IUPAC Name |

1-(2-ethoxyphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-14-9-6-4-3-5-8(9)13-7-10-11-12-13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBMLBMYMCAQFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.